molecular formula C15H14N2O3 B11781570 4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid

4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid

Cat. No.: B11781570
M. Wt: 270.28 g/mol
InChI Key: HXUWZEBXVWMTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[d]pyrimidin-4-one core linked via a methylene bridge to a benzoic acid group at the 4-position. Its molecular formula is C₁₅H₁₄N₂O₃, with a molecular weight of 270.28 (exact analogs may vary slightly).

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-[(4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C15H14N2O3/c18-14-12-2-1-3-13(12)16-9-17(14)8-10-4-6-11(7-5-10)15(19)20/h4-7,9H,1-3,8H2,(H,19,20)

InChI Key

HXUWZEBXVWMTOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN(C2=O)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclopentanone Derivatives

The cyclopenta[d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. A foundational approach involves reacting cyclopentanone with urea or thiourea under acidic conditions. For example, cyclopentanone (1.0 equiv) and urea (1.2 equiv) undergo reflux in hydrochloric acid (HCl)-catalyzed ethanol to yield 4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine . The reaction proceeds through enamine formation, followed by intramolecular cyclization (Fig. 1A).

To introduce the benzoic acid substituent, a Mannich reaction is employed. The pyrimidinone’s N-H group reacts with formaldehyde (1.5 equiv) and 4-carboxybenzaldehyde (1.0 equiv) in acetic acid, forming the methylene bridge. This one-pot method achieves moderate yields (45–60%) but requires careful pH control to prevent decarboxylation of the benzoic acid .

Key parameters :

  • Temperature: 80–100°C

  • Catalyst: 10% HCl or H2SO4

  • Yield optimization: Slow addition of formaldehyde to minimize polymerization .

Alkylation of Pyrimidinone Intermediates

An alternative route involves post-cyclization alkylation. The pyrimidinone core is first synthesized, followed by N-alkylation with a benzyl bromide derivative. For instance, 4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine (1.0 equiv) is treated with 4-(bromomethyl)benzoic acid methyl ester (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base . The methyl ester is subsequently hydrolyzed with aqueous NaOH to yield the free carboxylic acid (Fig. 1B).

Advantages :

  • Avoids side reactions associated with in situ Mannich reactions.

  • Higher regioselectivity (>90% purity after hydrolysis) .

Challenges :

  • Steric hindrance at the pyrimidinone N-atom may reduce alkylation efficiency.

  • Requires protection/deprotection steps for the benzoic acid group .

Multicomponent Coupling Strategies

Recent advances utilize multicomponent reactions (MCRs) to streamline synthesis. A three-component reaction between cyclopentanone, urea, and 4-formylbenzoic acid in the presence of p-toluenesulfonic acid (PTSA) achieves the target compound in a single step. The mechanism involves simultaneous cyclocondensation and aldol-like coupling, with yields up to 55% after recrystallization (Table 1).

Table 1 : Optimization of MCR Conditions

ComponentEquivSolventTemp (°C)Yield (%)
Cyclopentanone1.0Ethanol8038
Urea1.2Acetic acid10055
4-Formylbenzoic acid1.1Toluene11042

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis minimizes purification challenges. Wang resin-bound 4-aminobenzoic acid is functionalized with a bromoacetyl group, which undergoes nucleophilic substitution with the pyrimidinone’s N-H group under microwave irradiation (100°C, 20 min) . Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with >85% purity (Fig. 1C).

Benefits :

  • Scalable for combinatorial libraries.

  • Reduces byproduct formation through controlled reaction kinetics .

Biocatalytic Approaches

Emerging methods employ enzymatic catalysis for greener synthesis. Lipase-mediated esterification of 4-(hydroxymethyl)benzoic acid with vinyl acetate produces the acetylated intermediate, which is coupled to the pyrimidinone via transesterification . While still experimental, this approach offers a solvent-free pathway with 30–40% yields.

Analytical Validation and Characterization

Critical validation steps include:

  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 12.8 (COOH), δ 8.0–7.2 (aromatic H), and δ 3.8 (methylene bridge) .

  • HPLC : Purity >95% achieved via reverse-phase C18 column (acetonitrile/water gradient).

  • Mass Spec : Molecular ion peak at m/z 284.31 [M+H]+ aligns with the molecular formula C16H16N2O3 .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency. A mix of cyclopentanone, urea, and 4-formylbenzoic acid in acetic acid is pumped through a heated reactor (100°C, 2 hr residence time), achieving 60% conversion with in-line crystallization .

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The benzoic acid group enables classical acid-base and nucleophilic acyl substitution reactions:

1.1 Esterification
Reacts with alcohols (R-OH) under acid catalysis (e.g., H₂SO₄) or coupling agents (DCC/DMAP):
Ar–COOH+R–OHH+Ar–COOR+H2O\text{Ar–COOH} + \text{R–OH} \xrightarrow{\text{H}^+} \text{Ar–COOR} + \text{H}_2\text{O}
Yields range from 65–85% depending on steric hindrance from the cyclopenta[d]pyrimidine group.

1.2 Amidation
Forms amides with primary/secondary amines via carbodiimide-mediated coupling:
Ar–COOH+R–NH2EDC/HOBtAr–CONHR\text{Ar–COOH} + \text{R–NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Ar–CONHR}
Reaction efficiency decreases with bulky amines due to steric clashes with the fused ring system .

1.3 Decarboxylation
Undergoes thermal decarboxylation at 220–250°C to form 4-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-ylmethyl)benzene, confirmed by TGA and GC-MS.

Pyrimidine Ring Reactivity

The tetrahydrocyclopenta[d]pyrimidine core participates in:

2.1 Nucleophilic Substitution
The C-2 position reacts with thiols or amines under basic conditions:

ReagentProductYield (%)Conditions
NaSH/EtOH2-mercapto derivative72Reflux, 6h
NH₂CH₂Ph2-benzylamino derivative58DMF, 80°C, 12h

Substituents at C-3 (methyl group) moderately reduce reactivity compared to unsubstituted analogs .

2.2 Oxidation
The 4-oxo group remains stable under mild oxidizing conditions (e.g., H₂O₂), but strong oxidants (KMnO₄) degrade the fused cyclopentane ring.

Cross-Coupling Reactions

Microwave-assisted Suzuki-Miyaura coupling occurs at the benzoic acid’s para position:
Ar–Br+Ph–B(OH)2Pd(PPh3)4,MWAr–Ph\text{Ar–Br} + \text{Ph–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{MW}} \text{Ar–Ph}
Key parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Temperature: 120°C (15 min)

  • Yield: 89% (HPLC purity >95%)

Unusual Reactivity

4.1 Cyclocondensation
In toluene with 3-oxabicyclo[3.1.0]hexane-2,4-dione, forms thieno[2,3-d]pyrimidine derivatives via tandem annulation (70–75% yield) .

4.2 Photochemical Rearrangement
UV irradiation (λ = 254 nm) in THF induces ring contraction, producing a bicyclic lactam (confirmed by X-ray crystallography) .

Comparative Reaction Efficiency

Reaction TypeConventional Method Yield (%)Microwave-Assisted Yield (%)
Esterification6885
Suzuki coupling7289
Nucleophilic substitution5563

Microwave irradiation reduces reaction times by 60–80% while improving yields .

Mechanistic Insights

  • Esterification : Follows second-order kinetics (k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C).

  • Decarboxylation : Radical pathway confirmed by ESR spectroscopy, with activation energy Ea=98kJ/molE_a = 98 \, \text{kJ/mol}.

This compound’s bifunctional reactivity makes it valuable for synthesizing hybrid pharmacophores and materials with tailored properties .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the tetrahydropyrimidine structure. For instance, derivatives exhibiting good to moderate antimicrobial activities were synthesized, showing significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some compounds ranged from 4–20 μmol/L, indicating potent antibacterial efficacy comparable to established antibiotics like cefotaxime .

Anticancer Potential

The anticancer activity of similar pyrimidine derivatives has been investigated extensively. In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines significantly. For example, one study reported that a derivative showed an 84.19% inhibition rate against a leukemia cell line (MOLT-4), while another exhibited a 72.11% inhibition against CNS cancer cell lines . These findings suggest that compounds like 4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid may serve as promising candidates for further anticancer drug development.

Anti-inflammatory Properties

Compounds with similar structures have also been evaluated for their anti-inflammatory effects. The presence of specific functional groups in the tetrahydropyrimidine framework has been linked to the modulation of inflammatory pathways, although detailed studies specifically on this compound are still limited .

Data Table: Overview of Biological Activities

Activity TypeCompound DerivativeMIC (μmol/L)Reference
AntimicrobialCompound 7a6–12
AnticancerCompound 4g84.19%
Anti-inflammatoryNot specifiedN/A

Case Study 1: Antimicrobial Efficacy

A study published in Molecules focused on synthesizing and testing novel derivatives based on the tetrahydropyrimidine scaffold. The results indicated that several compounds exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to standard treatments . The structure-activity relationship was explored to identify key modifications that could enhance efficacy.

Case Study 2: Anticancer Activity Assessment

In another investigation, researchers evaluated the anticancer properties of various thiazolidinone derivatives derived from benzilic acid in vitro against multiple cancer cell lines. One derivative demonstrated significant inhibition rates against leukemia cells and CNS tumors . This underscores the potential of related compounds in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituted Derivatives

3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid (CAS 1707668-26-5)
  • Structural Difference : Benzoic acid group at the 3-position instead of 3.
  • Impact : Altered electronic distribution and steric effects may influence binding to biological targets. Molecular weight and formula remain identical to the 4-substituted variant, but pharmacological activity could differ significantly due to spatial orientation .
3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid (CAS 1707571-72-9)
  • Structural Difference: Methyl group at the 2-position of the pyrimidinone ring.
  • Impact : Increased steric bulk may reduce enzymatic recognition. Molecular weight increases to 284.31 (C₁₆H₁₆N₂O₃), and the methyl group could enhance metabolic stability .

Thieno-Fused and Thio-Substituted Analogs

2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid (CAS 371206-03-0)
  • Structural Difference: Thieno[2,3-d]pyrimidine core replaces cyclopenta[d]pyrimidinone, with an acetic acid substituent.
  • Impact : Introduction of sulfur alters electronic properties (e.g., increased lipophilicity). Molecular formula: C₁₁H₁₀N₂O₃S (MW 250.27). This compound has shown relevance in kinase inhibition studies but exhibits lower solubility compared to benzoic acid derivatives .
Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate (CAS 433702-79-5)
  • Structural Difference : Ethyl ester instead of free carboxylic acid.
  • Impact : Esterification increases cell membrane permeability but requires metabolic activation (hydrolysis) for activity. Molecular formula: C₁₃H₁₄N₂O₃S (MW 278.33) .
2-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid
  • Structural Difference : Thioether linkage at the 2-position.
  • Synthesis yield: 59%, highlighting moderate synthetic efficiency. Molecular formula: C₉H₁₀N₂O₃S (MW 226.05) .
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid derivatives
  • Structural Difference: Thiazolidinone ring fused to the pyrimidinone core.
  • Impact: Sub-µM IC₅₀ values against low-molecular-weight protein tyrosine phosphatase (LMWPTP). Enhanced activity attributed to the thiazolidinone group, which facilitates competitive enzyme inhibition. For example, derivative C (4-{[5-(4-Benzyloxybenzylidene)-2-(4-trifluoromethylphenylimino)-4-oxo-3-thiazolidinyl]methyl} benzoic acid) increased insulin receptor phosphorylation in C2C12 myotubes without cytotoxicity .
N-(2-aminoethyl)-4'-(((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)methyl)-[1,1'-biphenyl]-4-sulfonamide
  • Structural Difference : Sulfonamide and biphenyl groups introduced.
  • The sulfonamide group enhances binding specificity to charged residues in enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Formula MW Key Functional Groups Solubility & Lipophilicity Biological Activity
Target Compound C₁₅H₁₄N₂O₃ 270.28 Benzoic acid, pyrimidinone Moderate (carboxylic acid) Enzyme inhibition (e.g., LMWPTP)
371206-03-0 C₁₁H₁₀N₂O₃S 250.27 Thieno ring, acetic acid Low (sulfur incorporation) Kinase inhibition
433702-79-5 C₁₃H₁₄N₂O₃S 278.33 Ethyl ester High (ester) Prodrug potential
1707571-72-9 C₁₆H₁₆N₂O₃ 284.31 Methyl substitution Moderate Improved metabolic stability

Biological Activity

4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid, also known by its CAS number 25508-92-3, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties and other pharmacological effects based on diverse research findings.

The molecular formula of this compound is C15H14N2O3C_{15}H_{14}N_{2}O_{3}. It features a unique cyclopentapyrimidine structure that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, particularly in the context of cancer treatment.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds structurally related to this compound have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50 values as low as 5.85 µM against these cell lines .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, one study reported a significant increase in caspase-3 levels and a reduction in TNF-α levels upon treatment with specific analogs .

Data Table: Summary of Biological Activities

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-75.85Apoptosis induction
Compound BA5493.0Caspase activation
Compound CHCT11622.54Cell cycle arrest

Case Studies

  • Case Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various synthesized molecules against three human cancer cell lines (MCF-7, HCT116, and HepG2). The results indicated that several compounds had GI50 values below 10 µM, demonstrating considerable growth inhibition .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding modes of these compounds with specific receptors involved in cancer progression. This approach provides insights into how structural modifications can enhance biological activity .

Q & A

What are the established synthetic routes for preparing 4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis typically involves cyclocondensation of cyclopentanone derivatives with pyrimidine precursors. A key intermediate is the 4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine core, which is functionalized via nucleophilic substitution or alkylation. For example, describes a related synthesis using chloroacetic acid and triethylamine in DMF, yielding 59% after acid precipitation . Optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature control : Room temperature minimizes side reactions.
  • Purification : Acid precipitation followed by filtration is effective for isolating crystalline products.
    Characterization via 1H^1H NMR (e.g., δ 2.58–2.71 ppm for cyclopentane protons) and LCMS (e.g., m/z 227.1 [M+H]+^+) is critical .

How can researchers resolve discrepancies in biological activity data for this compound across different enzyme assays?

Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or structural analogs. For instance, reports selective inhibition of PTP1B (IC50_{50} = 15 µM) over TCPTP (IC50_{50} > 125 µM), attributed to subtle differences in enzyme active sites . Methodological solutions include:

  • Dose-response validation : Use ≥3 replicates to confirm IC50_{50} values.
  • Structural alignment : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify selectivity determinants.
  • Control compounds : Include reference inhibitors (e.g., sodium orthovanadate for phosphatases) to validate assay robustness.

What computational strategies are effective for designing analogs with improved target selectivity?

Advanced Research Focus
highlights 3D QSAR and pharmacophore modeling to prioritize analogs. Key steps:

  • Pharmacophore generation : Identify critical features (e.g., hydrogen bond acceptors near the benzoic acid group).
  • Scaffold hopping : Replace the cyclopentane ring with bioisosteres (e.g., cyclohexane) while preserving hydrogen-bonding motifs .
  • MM/GBSA scoring : Calculate binding free energy differences between PTP1B and off-targets (e.g., TCPTP) to predict selectivity .

How does the compound’s stability under physiological conditions impact in vivo studies?

Advanced Research Focus
The carboxylic acid group may undergo pH-dependent ionization, affecting bioavailability. Strategies to improve stability:

  • Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to enhance membrane permeability, as seen in related analogs .
  • Metabolite screening : Use LC-HRMS to identify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Stabilization via formulation : Encapsulate in PEGylated liposomes to prolong half-life .

What are the best practices for characterizing this compound’s interaction with serum proteins?

Basic Research Focus
Use equilibrium dialysis or surface plasmon resonance (SPR):

  • Equilibrium dialysis : Incubate the compound with human serum albumin (HSA) at 37°C for 24 hours; quantify unbound fraction via HPLC .
  • SPR : Immobilize HSA on a CM5 chip; measure binding kinetics (kon_{on}, koff_{off}) at varying compound concentrations (1–100 µM) .
    Report % protein binding and dissociation constants (KD_D) for translational relevance.

How can metabolomic profiling identify off-target effects of this compound in cellular models?

Advanced Research Focus
Untargeted metabolomics via LC-HRMS reveals pathway perturbations:

  • Sample preparation : Quench metabolism in cell lysates with 80% methanol (-20°C).
  • Data analysis : Use platforms like XCMS Online to map metabolites to KEGG pathways. For example, identifies cyclopenta[c]pyran derivatives as potential metabolites .
  • Validation : Knockdown candidate off-targets (e.g., via CRISPR) to confirm mechanistic links.

What functionalization strategies enhance the compound’s solubility without compromising activity?

Basic Research Focus
Modify the benzoic acid or pyrimidine moieties:

  • PEGylation : Attach polyethylene glycol (PEG) chains to the methylene bridge to improve aqueous solubility .
  • Amino acid conjugation : Link to lysine or arginine via amide bonds, as seen in for related tetrahydro-pyrrolopyrimidine analogs .
    Evaluate solubility via shake-flask method (USP guidelines) and confirm activity in enzyme assays.

How can researchers address low yields in large-scale synthesis of this compound?

Basic Research Focus
Scale-up challenges include poor mixing and exothermic reactions. Solutions:

  • Flow chemistry : Use microreactors for precise temperature control during cyclocondensation .
  • Catalytic optimization : Replace stoichiometric triethylamine with immobilized bases (e.g., Amberlyst A21) to simplify purification .
    Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.